N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide, also known by its systematic name, is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: The synthetic routes to prepare this compound involve several steps. One common approach includes the condensation of an appropriate thiazole derivative with a quinazolinone precursor. The reaction typically proceeds under specific conditions, such as refluxing in a suitable solvent with a base catalyst.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, purification, and yield enhancement are critical factors in large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify functional groups or alter the compound’s properties.
Substitution: Substitution reactions at specific positions can yield derivatives with distinct properties.
Thiazole Synthesis: Thiazole formation often involves cyclization reactions using thioamides and α-haloketones.
Quinazolinone Formation: Quinazolinones can be prepared via cyclization of anthranilic acid derivatives.
Base-Catalyzed Condensation: The key step in the synthesis involves the condensation of the thiazole and quinazolinone components.
Major Products: The major product is the desired N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide itself. Isomers or side products may also form during the reaction.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential therapeutic effects, including antitumor and cytotoxic activities.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could reveal related structures and highlight the uniqueness of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-14(2)28-21(22-13)24-18(26)12-25-19(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)20(25)27/h3-11,19,23H,12H2,1-2H3,(H,22,24,26) |
InChI Key |
IRSLRBBNGVMIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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